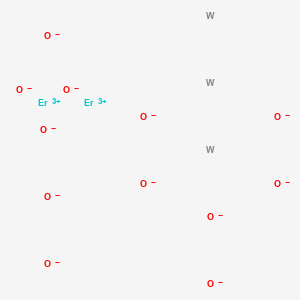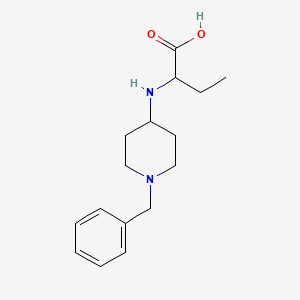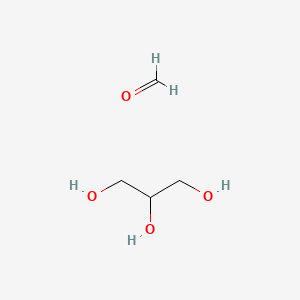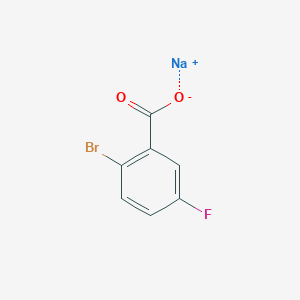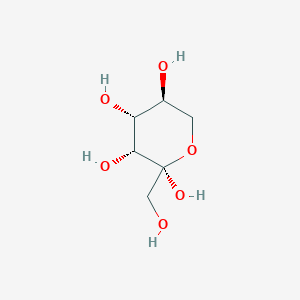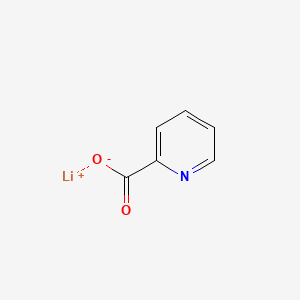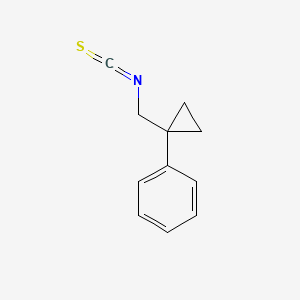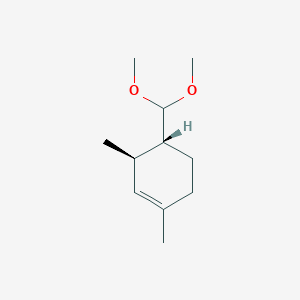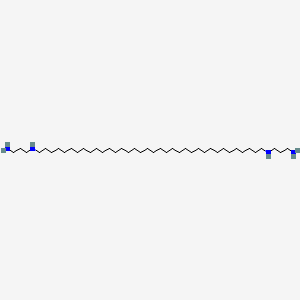
1-Pyrrolidinecarboxylic acid, 3-phenylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MH 1321 is a compound known for its exceptional resistance to heat, corrosion, and wear. It belongs to the family of stainless steel alloys, specifically the 13Cr-2Ni-Mo stainless steel series. This compound is widely used in various industrial applications due to its robust mechanical properties and durability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MH 1321 involves the alloying of chromium, nickel, and molybdenum with iron. The typical synthetic route includes:
Melting: The raw materials (iron, chromium, nickel, and molybdenum) are melted together in an electric arc furnace.
Refining: The molten alloy is refined to remove impurities.
Casting: The refined alloy is cast into molds to form ingots.
Hot Rolling: The ingots are hot-rolled to achieve the desired shape and size.
Annealing: The rolled alloy is annealed to enhance its mechanical properties.
Industrial Production Methods
In industrial settings, the production of MH 1321 follows similar steps but on a larger scale. Advanced techniques such as vacuum induction melting and vacuum arc remelting are employed to ensure high purity and uniformity of the alloy .
Análisis De Reacciones Químicas
Types of Reactions
MH 1321 undergoes various chemical reactions, including:
Oxidation: The alloy forms a protective oxide layer when exposed to high temperatures, enhancing its corrosion resistance.
Reduction: In reducing environments, the alloy maintains its structural integrity due to its stable composition.
Substitution: The alloy can undergo substitution reactions where atoms in the alloy are replaced by other elements to modify its properties.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at high temperatures.
Reduction: Occurs in the presence of reducing agents such as hydrogen.
Substitution: Involves the use of various metal salts and high-temperature conditions.
Major Products Formed
Oxidation: Formation of chromium oxide and nickel oxide layers.
Reduction: Retention of the alloy’s metallic state.
Substitution: Formation of modified alloys with enhanced properties.
Aplicaciones Científicas De Investigación
MH 1321 finds applications in various scientific research fields:
Chemistry: Used as a catalyst in chemical reactions due to its stability and resistance to corrosion.
Biology: Employed in the fabrication of biomedical devices and implants due to its biocompatibility.
Medicine: Utilized in surgical instruments and medical equipment for its durability and resistance to sterilization processes.
Industry: Widely used in the aerospace, automotive, and construction industries for its mechanical strength and resistance to harsh environments
Mecanismo De Acción
The mechanism by which MH 1321 exerts its effects is primarily through the formation of a stable oxide layer that protects the underlying metal from corrosion and wear. The molecular targets include the surface atoms of the alloy, which interact with environmental agents to form protective compounds. The pathways involved include the diffusion of oxygen and other reactive species to the alloy surface, where they react to form stable oxides .
Comparación Con Compuestos Similares
Similar Compounds
13Cr-4Ni-Mo Stainless Steel: Similar in composition but with higher nickel content, offering better corrosion resistance.
13Cr-6Ni-Mo Stainless Steel: Contains even higher nickel content, providing superior mechanical properties.
17Cr-4Ni Stainless Steel: Known for its high strength and hardness.
Uniqueness of MH 1321
MH 1321 is unique due to its balanced composition of chromium, nickel, and molybdenum, which provides an optimal combination of corrosion resistance, mechanical strength, and wear resistance. This makes it particularly suitable for applications requiring high durability and stability under extreme conditions .
Propiedades
Número CAS |
92500-98-6 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
3-phenylpropyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c16-14(15-10-4-5-11-15)17-12-6-9-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2 |
Clave InChI |
DXDMOTGFUITXKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)OCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


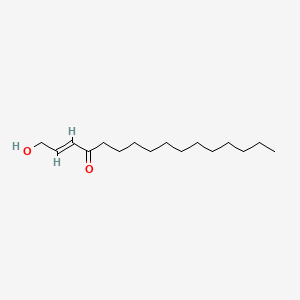
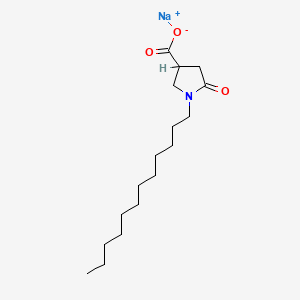
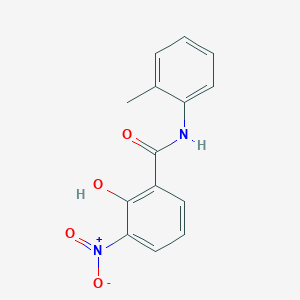
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
